N-Carbamoyl Carbamazepine

Description

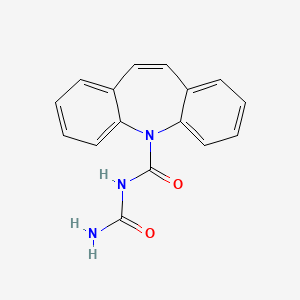

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoylbenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYQIRGCBFIMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747287 | |

| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219170-51-0 | |

| Record name | (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Systematic Nomenclature and Advanced Structural Characterization of N Carbamoyl Carbamazepine

IUPAC and Related Systematic Nomenclatures

The precise chemical structure of N-Carbamoyl Carbamazepine (B1668303) is unequivocally defined by its systematic nomenclature. According to the International Union of Pure and Applied Chemistry (IUPAC), the compound is named N-carbamoylbenzo[b] rjpbcs.combenzazepine-11-carboxamide .

This compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial contexts. These include:

(5H-Dibenzo[b,f]azepin-5-yl-carbonyl)urea

N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide

N-(Aminocarbonyl)-5H-dibenz[b,f]azepine-5-carboxamide

Carbamazepine Impurity C

The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 1219170-51-0 . Its molecular formula is C₁₆H₁₃N₃O₂ , corresponding to a molecular weight of 279.29 g/mol .

| Identifier | Value |

| IUPAC Name | N-carbamoylbenzo[b] rjpbcs.combenzazepine-11-carboxamide |

| CAS Number | 1219170-51-0 |

| Molecular Formula | C₁₆H₁₃N₃O₂ |

| Molecular Weight | 279.29 g/mol |

| Synonyms | (5H-Dibenzo[b,f]azepin-5-yl-carbonyl)urea, Carbamazepine Impurity C |

Spectroscopic Methodologies for Elucidating Molecular Architecture

A suite of sophisticated spectroscopic techniques is employed to probe the intricate structural details of N-Carbamoyl Carbamazepine, providing insights into its connectivity, functional groups, electronic properties, and elemental composition. While specific experimental data for this compound is not widely available in public databases, the following sections outline the principles of how these techniques would be applied for its characterization, drawing parallels with the well-documented analysis of its parent compound, Carbamazepine.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the dibenzo[b,f]azepine ring system. The protons of the two benzene (B151609) rings would likely appear as overlapping multiplets. The protons of the vinyl group (-CH=CH-) would also be in this region. The N-H protons of the carbamoyl (B1232498) and amide groups would be expected to appear as broad signals, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. One would expect to see distinct signals for the carbonyl carbons of the urea and amide functionalities, typically in the range of 150-180 ppm. The aromatic and vinyl carbons would resonate in the 120-150 ppm region. The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is invaluable for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. Strong C=O stretching vibrations for the two carbonyl groups (amide and urea) would be expected in the region of 1650-1750 cm⁻¹. N-H stretching vibrations would appear as one or more bands in the 3200-3500 cm⁻¹ region. The aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The C=O and C=N stretching vibrations would also be observable, though their intensities might differ from those in the FT-IR spectrum, providing additional structural clues.

| Spectroscopic Technique | Expected Key Observations for this compound |

| ¹H NMR | Complex multiplets in the aromatic region (7.0-8.5 ppm), broad N-H signals. |

| ¹³C NMR | Carbonyl signals (150-180 ppm), aromatic/vinyl signals (120-150 ppm). |

| FT-IR | Strong C=O stretching (1650-1750 cm⁻¹), N-H stretching (3200-3500 cm⁻¹). |

| Raman | Strong aromatic ring vibrations, observable C=O and C=N stretching. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the extensive conjugated system in this compound. The dibenzo[b,f]azepine core constitutes a major chromophore. The UV-Vis spectrum would be expected to show strong absorption bands in the ultraviolet region, likely with multiple maxima, corresponding to π-π* transitions within the aromatic and conjugated system. The exact position of the absorption maxima (λmax) would be sensitive to the solvent used for the analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which can aid in structural elucidation.

Accurate Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₆H₁₃N₃O₂).

Fragmentation Analysis: Under controlled fragmentation conditions (e.g., collision-induced dissociation), the molecular ion would break down into characteristic fragment ions. The fragmentation pattern would provide valuable information about the connectivity of the molecule. Expected fragmentation pathways could include the loss of the carbamoyl group (-CONH₂) or cleavage at the amide bond, leading to the formation of the stable dibenzo[b,f]azepine core ion.

Crystallographic Analysis and Solid-State Conformations

As of the latest available data, there is no publicly accessible information regarding the single-crystal X-ray crystallographic analysis of this compound. Such an analysis, if performed, would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The planarity of the dibenzo[b,f]azepine ring system and the orientation of the N-carbamoyl group would be of particular interest. The crystal packing would reveal how the molecules arrange themselves in the solid state, which is crucial for understanding its physical properties.

Synthetic Methodologies and Chemical Preparations of N Carbamoyl Carbamazepine

Direct Synthetic Routes for N-Carbamoyl Carbamazepine (B1668303) from Precursors

The primary logical route for the deliberate synthesis of N-Carbamoyl Carbamazepine, chemically known as (5H-dibenzo[b,f]azepin-5-ylcarbonyl)urea, involves the acylation of urea with a reactive derivative of 5H-dibenzo[b,f]azepine-5-carboxylic acid. This approach leverages a common and highly reactive intermediate used in the synthesis of Carbamazepine and its analogues.

Carbamoylation Reactions via Isocyanates or Urea Derivatives

The most direct and plausible method for preparing this compound is the reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with urea. researchgate.netlew.ro The carbonyl chloride serves as a highly reactive acylating agent, readily undergoing nucleophilic attack by the amino group of urea. This method is an adaptation of the standard industrial synthesis of Carbamazepine, where 5H-dibenzo[b,f]azepine-5-carbonyl chloride is reacted with ammonia. google.comchemicalbook.com By substituting ammonia with urea, the carbamoyl (B1232498) moiety is introduced, leading to the formation of the target molecule.

An alternative pathway involves intermediates such as isocyanates. For instance, the reaction of 5H-dibenzo[b,f]azepine (iminostilbene) with an excess of isocyanic acid (HNCO), often generated in situ from cyanates or urea at elevated temperatures, could lead to the formation of this compound. This compound is recognized as Carbamazepine Impurity C in pharmacopeial references and can form as a byproduct during Carbamazepine synthesis, particularly in processes utilizing urea or cyanate (B1221674) reagents. researchgate.netgoogle.com

Reaction Mechanisms and Kinetic Considerations in Synthesis

The synthesis of this compound from 5H-dibenzo[b,f]azepine-5-carbonyl chloride and urea proceeds via a nucleophilic acyl substitution mechanism. The mechanism can be outlined in the following steps:

Nucleophilic Attack: The nitrogen atom of a primary amino group in the urea molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5H-dibenzo[b,f]azepine-5-carbonyl chloride.

Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate, with a negative charge on the oxygen atom and a positive charge on the urea nitrogen.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Deprotonation: A base, such as excess urea or an added non-nucleophilic base (e.g., triethylamine), removes a proton from the nitrogen atom, yielding the final, neutral this compound product.

Kinetic studies on the analogous synthesis of Carbamazepine show that the reaction rate is highly dependent on factors such as temperature, solvent polarity, and reactant concentrations. rsc.org By extension, the synthesis of this compound would be similarly influenced. Higher temperatures generally increase the reaction rate, but can also lead to the formation of degradation products. The choice of solvent is critical; aprotic polar solvents are often preferred to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

Analogous Carbamoylation Strategies in Dibenzoazepine Chemistry

The acylation of nucleophiles by 5H-dibenzo[b,f]azepine-5-carbonyl chloride is a versatile and widely employed strategy in the functionalization of the dibenzoazepine scaffold. lew.ro This approach is not limited to reactions with ammonia or urea but extends to a wide range of amines, amino acids, and other nucleophiles to create a diverse library of derivatives with potential pharmacological activities. core.ac.uk

For example, reacting the carbonyl chloride intermediate with secondary amines such as pyrrolidine or 1-phenylpiperazine (B188723) yields the corresponding N-substituted carboxamides. lew.ro These reactions follow the same fundamental nucleophilic acyl substitution mechanism and demonstrate the robustness of the carbonyl chloride as a key synthetic intermediate. This broader context highlights that the synthesis of this compound is a specific instance of a general and powerful method for modifying the dibenzoazepine core structure.

Optimization of Reaction Parameters and Yields in Academic Synthesis

The optimization of synthetic protocols is crucial for maximizing product yield and purity while minimizing reaction time and waste. For the synthesis of this compound, key parameters to optimize would include the molar ratio of reactants, temperature, reaction time, and choice of solvent. Based on analogous reactions, a systematic approach using a Design of Experiments (DoE) methodology could be employed to efficiently map the reaction landscape.

A hypothetical optimization study might investigate the following variables:

Molar Ratio (Urea:Carbonyl Chloride): Using a slight excess of urea may drive the reaction to completion, but a large excess could complicate purification.

Temperature: Balancing reaction kinetics against the potential for side reactions or degradation is critical. A range from room temperature to a moderate heat (e.g., 60-80°C) would likely be explored.

Solvent: Aprotic solvents like dioxane, toluene, or chlorobenzene are often used for similar reactions. lew.rogoogle.com

Base: The presence of a non-nucleophilic base like triethylamine can be essential to neutralize the HCl byproduct, preventing potential side reactions.

The following interactive table illustrates hypothetical outcomes from such an optimization study.

| Experiment ID | Molar Ratio (Urea:Acyl-Cl) | Temperature (°C) | Solvent | Yield (%) |

| 1 | 1.1 : 1 | 25 | Dioxane | 65 |

| 2 | 1.5 : 1 | 25 | Dioxane | 72 |

| 3 | 1.1 : 1 | 60 | Dioxane | 85 |

| 4 | 1.5 : 1 | 60 | Dioxane | 91 |

| 5 | 1.5 : 1 | 60 | Toluene | 88 |

| 6 | 1.5 : 1 | 80 | Dioxane | 84 |

This table contains simulated data for illustrative purposes.

Development of Environmentally Conscious Synthetic Processes for this compound

Modern synthetic chemistry places a strong emphasis on the principles of "green chemistry," which aims to develop processes that are safer and more environmentally benign. A key concern in the traditional synthesis of dibenzoazepine carboxamides is the use of highly toxic phosgene to produce the 5H-dibenzo[b,f]azepine-5-carbonyl chloride intermediate. chemicalbook.com

Developing an environmentally conscious process for this compound would focus on avoiding such hazardous reagents. A potential greener route could involve a one-pot reaction of iminostilbene (B142622) directly with an excess of urea in a protonating medium, such as acetic acid. This approach, which has been explored for the synthesis of Carbamazepine itself, avoids the isolation of the toxic carbonyl chloride intermediate. By carefully controlling the stoichiometry and reaction conditions (e.g., temperature and catalysts), it may be possible to favor the formation of this compound over Carbamazepine, representing a significant improvement in the environmental footprint of the synthesis.

Biogenesis and Pathways of Formation in Model Systems

Enzyme-Catalyzed Biotransformation Pathways Yielding N-Carbamoyl Carbamazepine (B1668303) in In Vitro Models

The metabolism of Carbamazepine in biological systems has been thoroughly investigated and is known to proceed through several well-defined, enzyme-catalyzed pathways. The primary routes involve cytochrome P450 (CYP) enzymes, particularly CYP3A4, and UDP-glucuronosyltransferases (UGT). drugbank.compharmgkb.org Major metabolites include Carbamazepine-10,11-epoxide (an active metabolite), various hydroxylated derivatives (e.g., 2-hydroxy-CBZ, 3-hydroxy-CBZ), and N-glucuronide conjugates. drugbank.compharmgkb.orgnih.gov

While some metabolic pathways involve modification of the carbamoyl (B1232498) group, such as N-glucuronidation via UGT2B7, or even the complete loss of the group, there is no evidence in the reviewed literature to suggest that any enzyme system catalyzes the formation of N-Carbamoyl Carbamazepine. eeer.orgdrugbank.comacs.org This compound is consistently identified as a process-related impurity from chemical synthesis or a non-enzymatic degradation product, rather than a metabolite. vulcanchem.comdaicelpharmastandards.comresearchgate.net Therefore, its biogenesis is not attributed to enzymatic action in in vitro models.

The intermediates of Carbamazepine biotransformation have been a subject of significant research, particularly in the context of bioactivation to reactive species. Identified intermediates include Carbamazepine-10,11-epoxide, arene oxides, and iminoquinones derived from hydroxylated metabolites. pharmgkb.orgnih.gov However, as no enzymatic pathway for the formation of this compound has been identified, there have been no corresponding investigations into potential biological intermediates for this specific transformation.

Advanced Analytical and Quantification Techniques for N Carbamoyl Carbamazepine

Chromatographic Separation Methods

Chromatographic techniques are fundamental in isolating N-Carbamoyl Carbamazepine (B1668303) from complex matrices such as pharmaceutical preparations and biological samples. The choice of method depends on the required sensitivity, resolution, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of N-Carbamoyl Carbamazepine. jchemrev.com Various HPLC methods have been developed, often in conjunction with the analysis of Carbamazepine and its other related substances. thermoscientific.com

A common approach involves reversed-phase HPLC, utilizing C8 or C18 columns. jchemrev.comdergipark.org.tr For instance, a method for the simultaneous determination of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in serum employed a reverse-phase column with ultraviolet (UV) detection. nih.gov The procedure demonstrated good sensitivity, selectivity, and linearity. nih.gov Another HPLC-UV method for quantifying Carbamazepine in human plasma used a C8 column with a mobile phase of acetonitrile (B52724), isopropyl alcohol, and a pH 3 phosphate (B84403) buffer. dergipark.org.trijcsrr.org

The United States Pharmacopeia (USP) specifies an HPLC/UV assay for Carbamazepine and its impurities, including this compound (designated as impurity C). thermoscientific.com This method utilizes a cyano column and a mobile phase consisting of water, methanol (B129727), and tetrahydrofuran (B95107) with formic acid and triethylamine, with detection at 230 nm. thermoscientific.com However, this method can present challenges in achieving the required resolution between Carbamazepine and another impurity, 10,11-dihydrocarbamazepine. thermoscientific.com To overcome these limitations, alternative methods have been developed using polar end-capped C18 columns or cyano columns with simpler water/acetonitrile gradients, achieving baseline separation of impurities. thermoscientific.comthermoscientific.com

UV detection is a frequently used mode, with wavelengths typically set around 211 nm, 220 nm, or 285 nm to maximize the response for this compound and related compounds. thermoscientific.comijcsrr.orgnih.gov Fluorescence detection offers higher sensitivity and specificity compared to UV detection. jchemrev.com

Table 1: Examples of HPLC Methods for the Analysis of Carbamazepine and its Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

| Column Type | Mobile Phase | Detection Mode | Application | Reference |

|---|---|---|---|---|

| Cyano (L10) | Water/Methanol/Tetrahydrofuran with Formic Acid & Triethylamine | UV (230 nm) | Pharmaceutical Impurity Profiling | thermoscientific.com |

| Hypersil GOLD CN | Water/Acetonitrile Gradient | UV (211 nm) | Pharmaceutical Impurity Profiling | thermoscientific.comthermoscientific.com |

| Thermo C8 | Acetonitrile/Isopropanol/Phosphate Buffer (pH 3) | UV (220 nm) | Analysis in Human Plasma | jchemrev.comijcsrr.org |

| µ-Bondapak C18 | Methanol/Water | UV (285 nm) | Analysis in Rabbit Plasma | nih.gov |

| Reversed-phase C18 | Methanol/Water/Acetic Acid | UV (285 nm) | Analysis in Saliva and Serum | dergipark.org.tr |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. An Accela 1250 UHPLC system with a Hypersil GOLD aQ polar end-capped C18 column (1.9 µm) has been used to separate Carbamazepine and its impurities with a simple acetonitrile/water gradient, achieving separation within 23 minutes. thermoscientific.com The use of UPLC is particularly advantageous for resolving closely eluting compounds and for high-throughput analysis in quality control settings. ijcsrr.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another technique that can be employed for the analysis of this compound, although it typically requires derivatization to increase the volatility and thermal stability of the analyte. researchgate.net The amide group in this compound can be derivatized to form more stable compounds suitable for GC analysis. researchgate.net For instance, trimethylsilyl (B98337) or dimethylaminomethylene derivatives have been proposed. researchgate.net

A GC-Mass Spectrometry (GC-MS) method has been developed for the simultaneous determination of Carbamazepine and its epoxide metabolite in serum. nih.gov This method involved a microcolumn extraction and a crosslinked 5% phenyl-methylsilicone capillary column. nih.gov While direct GC analysis of underivatized Carbamazepine can be challenging due to potential degradation, GC-MS provides high sensitivity and structural information about the analytes. researchgate.net

Mass Spectrometric Quantification and Characterization

Mass spectrometry (MS) is a powerful detection technique often coupled with liquid chromatography for the highly sensitive and specific quantification and structural elucidation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and their metabolites, including this compound. semanticscholar.orgnih.gov These techniques offer exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex biological matrices. researchgate.net

LC-MS/MS methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interferences from the sample matrix. researchgate.netcsbsju.edu The chromatographic separation is often performed on a C8 or C18 column, followed by detection using an electrospray ionization (ESI) source in positive ion mode. nih.govresearchgate.net

Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. semanticscholar.orgnih.gov For example, in the analysis of Carbamazepine and its metabolites, LC-MS/MS methods have been developed with lower limits of quantitation (LLOQ) in the low ng/mL range. researchgate.net An LC-MS/MS method for the determination of Carbamazepine and its five metabolites in aqueous samples utilized an HLB SPE cartridge for extraction and a surrogate internal standard for quantification, achieving recoveries between 83.6% and 103.5%. csbsju.edu

Table 2: LC-MS/MS Parameters for the Analysis of Carbamazepine and its Metabolites This table is interactive. Users can sort columns by clicking on the headers.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|

| Carbamazepine | 237 | 194 | Rat Plasma Analysis | nih.govresearchgate.net |

| Carbamazepine-10,11-epoxide | 253 | 210 | Rat Plasma Analysis | researchgate.net |

| d10-Carbamazepine (IS) | 247 | 204 | Rat Plasma Analysis | nih.govresearchgate.net |

| Oxcarbazepine | 253 | 208 | Human Plasma Analysis | semanticscholar.orgnih.gov |

| Imipramine (IS) | 281 | 86 | Human Plasma Analysis | semanticscholar.orgnih.gov |

Ion Trap and Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry Applications

For structural confirmation and identification of unknown impurities or metabolites, high-resolution mass spectrometry (HRMS) techniques like ion trap and quadrupole time-of-flight (Q-TOF) mass spectrometry are invaluable.

An LC-MS method using an ion trap mass spectrometer has been described for the determination of Carbamazepine and its main metabolite, Carbamazepine-10,11-epoxide. semanticscholar.orgnih.gov Signals were monitored under the multi-reaction monitoring mode for quantification. nih.gov

LC-Q-TOF MS provides high mass accuracy and resolution, enabling the confident identification of compounds based on their elemental composition. semanticscholar.orgnih.gov An integrated Accela-Orbitrap Velos Pro LC-MS platform has been used for the impurity profiling of Carbamazepine, allowing for the identification of impurities based on high-resolution, accurate mass measurements. thermoscientific.com Furthermore, a nontargeted acquisition approach using an X500R QTOF system with SWATH data-independent acquisition (DIA) has been successfully employed to identify Carbamazepine and its metabolites in wastewater samples. sciex.com This method allows for retrospective data analysis to screen for previously untargeted compounds. sciex.com The use of UPLC coupled with a multi-reflecting time-of-flight (MRT) mass spectrometer has demonstrated sub-ppm mass accuracy for precursor and fragment ions of Carbamazepine and its metabolites, providing greater specificity in identification. waters.com

Spectroscopic Quantification Methods

Spectroscopic techniques offer rapid, non-destructive, and sensitive means for the quantification of this compound in various matrices.

UV-Visible spectrophotometry is a widely used technique for the quantitative estimation of this compound in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and reproducibility. bepls.comwisdomlib.org The method is based on the measurement of light absorbance at a specific wavelength where the drug absorbs maximally (λmax). innovareacademics.in For this compound, the λmax is consistently reported to be around 284 nm when using methanol as a solvent. innovareacademics.ininnovareacademics.inscholarsresearchlibrary.com

Development of a quantitative UV-Vis spectrophotometric method involves preparing a stock solution of the compound, typically in methanol, and then making further dilutions to create a series of calibration standards. bepls.cominnovareacademics.inscholarsresearchlibrary.com The absorbance of these standards is measured at the predetermined λmax to construct a calibration curve. wisdomlib.org The linearity of the method, which demonstrates the direct proportionality between absorbance and concentration, is a critical validation parameter. innovareacademics.in Research has shown that this compound obeys Beer-Lambert's law in various concentration ranges, confirming the method's suitability for quantification. innovareacademics.inscholarsresearchlibrary.com

| Solvent | λmax (nm) | Linearity Range (µg/mL) | Regression Coefficient (R²) | Source |

|---|---|---|---|---|

| Methanol | 284 | 2-14 | 0.9997 | innovareacademics.ininnovareacademics.in |

| Methanol | 284 | 2-12 | 0.9992 | wisdomlib.org |

| Methanol/Distilled Water | 284 | 8-18 | 0.999 | scholarsresearchlibrary.com |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide highly specific molecular fingerprints, making them powerful tools for both qualitative and quantitative analysis of this compound. mdpi.comresearchgate.net These methods are particularly valuable for solid-state characterization, such as identifying and quantifying different polymorphic forms, which can have significant implications for the drug's physical and chemical properties. researchgate.netnih.gov

Quantitative analysis using Raman spectroscopy has been successfully developed to measure this compound concentrations during continuous synthesis processes. osti.gov In one study, an in-line Raman method was validated for monitoring the synthesis of this compound, with specific spectral regions (707-738 cm⁻¹) used for robust correlation to concentration. osti.gov For analyzing polymorphic mixtures, Raman spectroscopy combined with multivariate methods like Principal Components Analysis (PCA) and Partial Least Squares (PLS) regression has proven effective. mdpi.comresearchgate.net These chemometric models can quantify mixtures of different this compound polymorphs even in the presence of excipients, with detection limits as low as 0.33% and quantification limits of less than 2%. mdpi.comresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has also been employed for the rapid determination of this compound in serum, with a unique peak at 719 cm⁻¹ used for quantification. mdpi.com

FT-IR spectroscopy, while often used for structural identification, can also be adapted for quantitative purposes. researchgate.netjchemrev.com By developing chemometric models, FT-IR has been used to estimate low levels of the dihydrate form in this compound formulations. nih.gov

| Technique | Application | Key Quantitative Parameters/Findings | Source |

|---|---|---|---|

| In-line Raman | Continuous Synthesis Monitoring | Calibrated in the range of 0.40 - 7.50 mg/mL. LOD and LOQ calculated based on ICH Q2 (R1). | osti.gov |

| Raman with PCA | Polymorph Quantification (Forms I & III) | Quantification limit of 1.09% for Form I in Form III. R² of 0.96. | researchgate.net |

| Raman with PLS | Polymorph Quantification in Tablets | Standard error of prediction near 2% for quantifying polymorphs in the final product. | mdpi.com |

| SERS | Quantification in Serum | Linear range of 2.5–40 µg·mL⁻¹ with an R² of 0.9913. LOD of 0.01 µg·mL⁻¹. | mdpi.com |

| FT-IR with Chemometrics | Polymorph Quantification (Anhydrous vs. Dihydrate) | Model demonstrated a correlation coefficient of 0.9778. | nih.gov |

Computational and Theoretical Chemical Studies of N Carbamoyl Carbamazepine

Molecular Dynamics Simulations

Solvent Effects on Molecular Properties

Further research and dedicated computational studies would be required to generate the specific data needed to populate these sections for N-Carbamoyl Carbamazepine (B1668303).

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex chemical transformations of N-Carbamoyl Carbamazepine (Carbamazepine, CBZ). By employing quantum chemical methods, researchers can map out reaction pathways, identify transient intermediates, and calculate the energetic feasibility of various transformations, providing insights that are often difficult to obtain through experimental means alone.

A significant area of investigation has been the degradation of Carbamazepine in aqueous environments, particularly during water treatment processes involving chlorination. Quantum chemical studies have been employed to determine the mechanism of transformation induced by hypochlorous acid (HOCl), the primary chlorinating species in water. rsc.org These computational models have revealed that the degradation process is initiated by two competitive pathways: N-chlorination at the amide group and epoxidation of the C10-C11 double bond. rsc.org These initial reactions lead to the formation of two key intermediates: N-chloramide and 10,11-epoxide. rsc.org

Density functional theory (DFT) and ab initio calculations have been instrumental in quantifying the energetics of these pathways. For instance, the calculated Gibbs free energy of activation (ΔG‡) for the epoxidation of Carbamazepine by HOCl is approximately 95.7 kJ mol⁻¹, while the barrier for N-chlorination is slightly higher at 105.7 kJ mol⁻¹. rsc.org These theoretical values show good agreement with experimentally determined energy barriers, which are around 98.2 kJ mol⁻¹, validating the accuracy of the computational models. rsc.org The calculations also predict the thermodynamic stability of the products, showing that epoxidation products are significantly more stable than the reactants. rsc.org

Further computational analysis has successfully mapped the subsequent degradation cascade, identifying the formation of various experimentally detected transformation products. rsc.org The models predict that oxoiminostilbene and formylacridine are the exceptionally stable final products of the degradation cascade, suggesting they are likely to persist in chlorinated waters. rsc.org

Beyond degradation, computational modeling has also provided mechanistic insights into the synthesis of Carbamazepine. A first-principles kinetic model was developed for an environmentally friendlier synthesis route using iminostilbene (B142622) and urea. osti.gov This model, based on kinetic parameters from batch reactions, was used to simulate and predict the reaction yield in a continuous flow reactor, demonstrating good agreement between predicted and experimental values. osti.gov Such models are crucial for process optimization and control in pharmaceutical manufacturing. osti.gov

Constraint-based metabolic modeling has also been used to understand the transformation of Carbamazepine in biological systems, such as plants. researchgate.net By augmenting a genome-scale metabolic model of a tomato plant with Carbamazepine transformation reactions, researchers could simulate the impact of the drug on the plant's metabolism, providing in silico mechanistic proof for the observed abiotic stress responses. researchgate.net This approach helps identify the metabolic pathways most affected by the compound. researchgate.net The proposed transformation pathway in plants involves processes like epoxidation, hydrolysis, hydroxylation, and conjugation, many of which are amenable to detailed study using quantum chemical calculations. nih.govresearchgate.net

Table 1: Calculated Free Energy Barriers for HOCl-Induced Transformation of Carbamazepine

| Reaction Pathway | Computational Method | Calculated Gibbs Free Energy of Activation (ΔG‡₂₉₃) (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Epoxidation | B2-PLYPD | 95.7 | rsc.org |

| N-Chlorination | B2-PLYPD | 105.7 | rsc.org |

| Overall Reaction (Experimental) | - | 98.2 | rsc.org |

Application of Machine Learning and Virtual Screening in Structural Prediction and Analysis

Machine learning (ML) and virtual screening techniques are increasingly being applied to predict and analyze the structural properties of this compound, particularly in the context of cocrystal formation and toxicity assessment. These computational approaches offer rapid and cost-effective methods to screen large numbers of potential coformers or predict biological activities based on molecular structure. mdpi.comnih.gov

Virtual screening has been extensively used to predict the likelihood of cocrystal formation between Carbamazepine and various coformers. A comparative study evaluated the performance of three fundamentally different virtual screening methods: a hydrogen bond propensity model, a method based on molecular electrostatic potential (MEP) maps, and a machine learning approach named CCGNet. mdpi.comnih.gov The study assessed these models against a dataset of 87 known positive and negative cocrystallization experiments for Carbamazepine. mdpi.com

Table 2: Performance Metrics of Virtual Screening Methods for Carbamazepine Cocrystal Prediction

| Screening Method | Accuracy | Specificity | Notes | Reference |

|---|---|---|---|---|

| Hydrogen Bond Propensity | < 0.5 (Worse than random guessing) | - | Performed poorly in distinguishing positive and negative results. | mdpi.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Comparable to CCGNet | - | Requires DFT computations. | mdpi.comresearchgate.net |

| CCGNet (Machine Learning) | Superior | Superior | Does not require time-consuming DFT computations. | mdpi.comnih.govresearchgate.net |

In addition to cocrystal prediction, machine learning models are being developed to assess the risks associated with Carbamazepine and its transformation products (TPs) in the environment. Quantitative structure-activity relationship (QSAR) models, built on machine learning algorithms, have been used to predict the mixed toxicity of these compounds. nih.gov Given the difficulty in synthesizing and obtaining toxicity data for all TPs, researchers have utilized generative adversarial networks (GANs) to augment the training datasets, thereby improving the generalization capability and robustness of the predictive models. nih.gov These QSAR models provide a valuable tool for toxicity assessment without needing chemical standards for every transformation product. nih.gov

Furthermore, machine learning, in the form of artificial neural networks, has been applied in pharmaceutical technology to predict the drug release profiles and formulation composition of sustained-release Carbamazepine tablets. core.ac.uk This application aids in the rational design of drug dosage forms. The broader advancements in machine learning, such as the development of sophisticated neural networks for protein structure prediction like AlphaFold, are also transforming structural biology and drug development, offering powerful tools to understand the interaction of drugs like Carbamazepine with their biological targets. arxiv.org

Chemical Reactivity and Stability Profiling of N Carbamoyl Carbamazepine

Hydrolytic Stability of the Carbamoyl (B1232498) Moiety

The hydrolytic stability of N-Carbamoyl Carbamazepine (B1668303) is largely inferred from the general chemistry of organic carbamates and studies of the parent drug, carbamazepine. The carbamate (B1207046) functional group's stability towards hydrolysis is influenced by the substitution on the nitrogen atom. acs.org Generally, carbamates are more stable to hydrolysis than esters but more susceptible than amides. acs.org

Photo- and Thermo-Chemical Stability Studies

The stability of N-Carbamoyl Carbamazepine under light and heat is typically evaluated within the context of forced degradation studies of carbamazepine.

Photostability: Carbamazepine is known to be a photosensitive drug. mdpi.com Studies on its polymorphs and cocrystals show varying degrees of photostability, with degradation often manifesting as discoloration and the formation of various byproducts. mdpi.comresearchgate.net In degradation studies that track impurities, this compound's concentration may change upon exposure to light, indicating its own photosensitivity profile. However, dedicated studies on the photostability of the isolated impurity are not widely reported.

Thermal Stability: Thermal decomposition studies have been performed on carbamazepine. researchgate.net A patent detailing forced degradation testing of carbamazepine included a high-temperature destruction test. The resulting chromatogram shows the peak for Impurity C (this compound) after thermal stress, which can be used to assess its stability relative to the parent compound and other impurities under those specific conditions, though quantitative data is not provided. google.com Stability tests on carbamazepine stock solutions have shown it to be stable at room temperature for 24 hours and at 2–8°C for 3 months. semanticscholar.orgdergipark.org.tr

The following table summarizes findings from a stability-indicating HPLC method development for carbamazepine and its impurities, which provides insight into the relative stability under stress conditions.

| Stress Condition | Observation for Carbamazepine (CBZ) | Implication for this compound (Impurity C) |

|---|---|---|

| Acid Hydrolysis | Degradation observed. semanticscholar.org Can lead to the formation of Impurity C via reaction with formamide. acs.org | May be formed during acid stress testing of CBZ. |

| Alkaline Hydrolysis | Mild degradation observed for CBZ. semanticscholar.org | Likely more stable than under acidic conditions, but specific data is lacking. |

| Oxidative (H₂O₂) | Mild degradation observed for CBZ. semanticscholar.org | Relative stability under oxidative stress is not detailed. |

| Photolytic | Degradation observed. semanticscholar.org | Likely susceptible to photodegradation, but specific studies are needed. |

| Thermal | Degradation observed. semanticscholar.org Chromatographic data from high-temperature tests show its presence. google.com | Present after thermal stress, indicating some level of thermal stability. |

Characterization of Degradation Products and Byproducts

This compound is itself a byproduct of carbamazepine synthesis and a degradation product. researchgate.netthermoscientific.com The degradation pathways of carbamazepine are well-studied and can involve oxidation, ring contraction, and loss of the carbamoyl group, leading to products like carbamazepine-10,11-epoxide, acridine, and 10,11-dihydro-10-hydroxycarbamazepine. researchgate.netnih.goveeer.org

There is currently a lack of information in the scientific literature regarding the specific degradation products that arise from this compound itself. Understanding its degradation pathway is essential, as its degradants could also have toxicological implications. Further research would be needed to isolate this compound and subject it to forced degradation to identify its unique byproducts.

Influence of Environmental Factors on Chemical Integrity

The chemical integrity of this compound is subject to influence by various environmental factors, most notably pH and temperature.

Influence of pH: The pH of a solution can significantly impact the stability and degradation kinetics of pharmaceutical compounds. For carbamazepine, degradation rates in advanced oxidation processes are often pH-dependent. rsc.orgresearchgate.net For example, degradation via a dielectric barrier discharge reactor was enhanced in neutral and slightly alkaline conditions compared to acidic conditions. rsc.org While carbamazepine is neutral between pH 3 and 11, the charge and reactivity of degrading species (like hydroxyl radicals) are pH-dependent. researchgate.netresearchgate.net

In the context of analytical chemistry, the pH of the mobile phase affects the retention time of this compound during HPLC analysis, indicating pH-dependent interactions. molnar-institute.com A study modeled the logD (a measure of lipophilicity at a given pH) for carbamazepine impurities, showing how retention behavior changes with pH. molnar-institute.com This implies that pH influences the compound's properties, which would logically extend to its chemical stability, though direct studies are lacking.

Influence of Temperature: As discussed in section 7.3, temperature is a critical factor in the stability of carbamazepine and its related substances. Increased temperature generally accelerates degradation reactions. google.comsemanticscholar.org

The table below summarizes the known effects of environmental factors on the parent compound, carbamazepine, which provides a framework for potential effects on this compound.

| Environmental Factor | Observed Influence on Carbamazepine (CBZ) Degradation | Potential Influence on this compound |

|---|---|---|

| pH | Degradation rates are pH-dependent in AOPs. rsc.orgresearchgate.net Neutral over a wide pH range (3-11). researchgate.net | Stability is likely pH-dependent, especially in the presence of reactive species. |

| Temperature | Higher temperatures increase the rate of degradation. semanticscholar.org | Expected to be less stable at elevated temperatures. |

| Co-existing Ions | Inorganic anions (e.g., CO₃²⁻, Cl⁻) can inhibit degradation, while some cations (e.g., Fe²⁺) can promote it in certain systems. | Integrity may be affected by the ionic composition of the matrix. |

| Natural Organic Matter | Can affect photodegradation efficiency. researchgate.net | Stability in environmental matrices could be influenced by organic matter. |

Synthesis of Derivatives and Structural Analogs of N Carbamoyl Carbamazepine for Chemical Research

Design Principles for Novel Carbamoyl-Containing Dibenzoazepine Analogs

The design of new carbamoyl-containing dibenzoazepine analogs is a process guided by established principles of medicinal chemistry and drug design. A primary objective is to enhance the parent molecule's interaction with biological targets or to introduce new functionalities. Computational methods, such as Computer-Aided Drug Design (CADD), are instrumental in this process, allowing for the virtual screening and optimization of potential derivatives. plos.orgnih.gov These strategies facilitate the identification of modifications that could improve the compound's pharmacodynamic and pharmacokinetic profiles. plos.org

Key design considerations include:

Structural Modifications: Researchers explore a wide range of structural changes, including the introduction of homologous series, bioisosteric replacements, and alterations to the ring systems of the dibenzoazepine nucleus. plos.orgnih.gov These modifications are intended to modulate the molecule's electronic and steric properties.

Target-Specific Interactions: For applications in areas like oncology research, analogs are designed to enhance selectivity for specific biological targets, such as β-tubulin. plos.orgnih.gov

Physicochemical Properties: Modifications are often aimed at altering key physicochemical parameters like lipophilicity (LogP) to influence the compound's behavior in biological systems. nih.gov

Synthetic Strategies for Tailoring Structure-Reactivity Relationships

A variety of synthetic strategies are employed to create tailored N-Carbamoyl Carbamazepine (B1668303) analogs with specific structure-reactivity profiles. The choice of synthetic route is critical and is often determined by the desired structural modifications and the need for efficient and scalable processes.

One common approach involves the direct modification of the carbamazepine (CBZ) core. For instance, the reaction of carbamazepine with various reagents can introduce new functional groups. An example is the synthesis of N-(2-tetrahydrofuran)-Carbamazepine (CR80), where carbamazepine is reacted with 2,3-dihydrofuran (B140613) in the presence of a catalyst like anhydrous AlCl₃. plos.orgnih.gov

Another strategy focuses on the construction of the dibenzo[b,f]azepine ring system from simpler precursors, allowing for the introduction of diversity at various positions. Ring-closing reactions are a key methodology in this regard. liverpool.ac.uk For example, palladium-ligand controlled reactions of stable 2-chloro-N-(2-vinyl)aniline derivatives have been shown to be highly selective for forming iminostilbene (B142622) derivatives, the core of carbamazepine. liverpool.ac.uk

Furthermore, multicomponent reactions offer an efficient pathway to complex derivatives. For example, a three-component system involving carbamazepine, benzaldehyde, and 1-hexyne (B1330390) in the presence of a copper chloride catalyst has been used to synthesize a carbamazepine-alkyne derivative. researchgate.net

The table below summarizes some of the synthetic approaches used for creating carbamazepine derivatives.

| Starting Material(s) | Reagent(s) | Catalyst/Conditions | Product Type | Reference(s) |

| Carbamazepine | 2,3-Dihydrofuran | Anhydrous AlCl₃, THF, reflux | N-substituted carbamazepine | plos.orgnih.gov |

| Carbamazepine, Benzaldehyde, 1-Hexyne | Cupric chloride | - | Carbamazepine-alkyne derivative | researchgate.net |

| Carbamazepine | Thiourea | Pyridine | 2,5-dihydro-1,2,4-thiadiazol-5-amine derivative | researchgate.net |

| Iminostilbene | Urea | Acetic acid, Sulphuric acid | Carbamazepine | google.com |

| 2-chloro-N-(2-vinyl)aniline derivatives | - | Palladium-ligand (DavePhos) | Iminostilbene derivatives | liverpool.ac.uk |

Exploration of Modified Carbamoyl (B1232498) Linkages

The carbamoyl group (-CONH₂) is a defining feature of carbamazepine, and its modification is a key area of exploration for creating novel analogs. jchemrev.com Research in this area focuses on altering the linkage to influence the compound's stability, reactivity, and biological interactions.

Strategies for modifying the carbamoyl linkage include:

N-Substitution: Introducing substituents on the nitrogen atom of the carbamoyl group is a common approach. This can be achieved by reacting carbamazepine with various electrophiles.

Formation of Carbamoyl Chlorides: The conversion of the corresponding amine to a carbamoyl chloride creates a reactive intermediate that can be further functionalized. For example, 5H-dibenzo[b,f]azepine-5-carbonyl chloride and its 10,11-dihydro analog are key intermediates for synthesizing a variety of derivatives by reacting them with different amines, such as 1-phenylpiperazine (B188723) and pyrrolidine. researchgate.netlew.ro

Characterization of Synthesized Derivatives for Advanced Applications

Once synthesized, the novel derivatives of N-Carbamoyl Carbamazepine undergo rigorous characterization to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure of the synthesized compounds. researchgate.netlew.ro

Mass Spectrometry (MS): High-resolution mass spectrometry with techniques like electrospray ionization (ESI) is used to determine the molecular weight and fragmentation patterns of the derivatives, confirming their identity. nih.govplos.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and can be coupled with UV-VIS detection for quantification. researchgate.netlew.ro

X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of crystalline derivatives, which can be crucial for understanding structure-activity relationships. pnas.org

The characterization data is essential for correlating the structural modifications with the observed properties of the new analogs, paving the way for their use in advanced chemical research applications.

Emerging Research Areas and Future Perspectives in N Carbamoyl Carbamazepine Chemistry

Integration of Advanced Analytical Techniques for Comprehensive Profiling

The precise detection and quantification of N-Carbamoyl Carbamazepine (B1668303), often present at trace levels, is critical for pharmaceutical quality control. thermoscientific.comthermoscientific.com Modern analytical chemistry has risen to this challenge by integrating sophisticated separation and detection techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Ultra-high-performance liquid chromatography (UHPLC) combined with tandem mass spectrometry (MS/MS) stands out as a powerful tool for the comprehensive profiling of N-Carbamoyl Carbamazepine and related compounds. nih.gov These methods offer high resolution, sensitivity, and speed, which are essential for resolving complex mixtures. For instance, researchers have developed UHPLC-MS/MS methods capable of separating and quantifying Carbamazepine and its key metabolites and impurities within a short analysis time, often under 5 minutes. nih.govnih.gov The use of specific columns, such as C18 or cyano-bonded phases, and optimized mobile phases, typically combinations of acetonitrile (B52724) and water with additives like formic acid, are crucial for achieving sharp peaks and good separation. thermoscientific.comnih.gov

Mass spectrometry, particularly when using techniques like electrospray ionization (ESI) in positive ion mode, provides definitive identification and structural information. nih.govthermoscientific.com High-resolution mass spectrometry (HRMS), for example with an Orbitrap mass spectrometer, allows for the accurate mass measurement of ions, which helps in confirming the elemental composition of this compound and distinguishing it from other structurally similar compounds. thermoscientific.comthermoscientific.com Tandem mass spectrometry (MS/MS or MS³) further enhances specificity by monitoring specific fragmentation patterns, or selected reaction monitoring (SRM), ensuring reliable quantification even in complex biological matrices. nih.govmdpi.com

Interactive Table 1: Advanced Analytical Methods for Carbamazepine and Related Compounds

| Technique | Column | Mobile Phase Composition | Detection Method | Key Advantages | Reference |

|---|---|---|---|---|---|

| UHPLC-MS/MS | Agilent Eclipse XDB-C18 | Acetonitrile and 0.1% formic acid (gradient) | ESI-MS/MS in MRM mode | Fast analysis (5 min), high sensitivity, good linearity | nih.gov |

| HPLC/UV | Hypersil GOLD CN | Water and Acetonitrile (gradient) | UV at 211 nm | Robust, meets USP requirements, good resolution | thermoscientific.comthermoscientific.com |

| LC/MS/MS | C8 (150 mm x 2.1mm) | Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v) | ESI-MS/MS in SRM mode | High recovery (>87%), low LLOQ (5 ng/ml) | nih.gov |

| LC-MS³ | ACQUITY UPLC HSS T3 | 0.1% formic acid and 0.1% formic acid in acetonitrile (gradient) | ESI-MS³ | High selectivity, minimizes matrix interference | mdpi.com |

The development of these advanced analytical methods is ongoing, with a focus on further improving sensitivity, reducing analysis time, and minimizing environmental impact through greener solvent choices.

Development of Novel Computational Models for Predictive Chemistry

Computational chemistry is emerging as a powerful partner to experimental work in understanding the properties and behavior of this compound and its analogs. Molecular modeling techniques are being employed to predict various chemical and physical properties, saving time and resources in the laboratory.

For example, computational models can be used to study the three-dimensional structure of this compound and its conformational flexibility. nih.gov This is crucial for understanding how it interacts with other molecules. Density Functional Theory (DFT) calculations can predict spectroscopic properties, which can then be compared with experimental data from NMR or IR spectroscopy to confirm the structure.

In the context of analytical method development, computational tools can predict chromatographic behavior. Models that calculate properties like the logarithm of the distribution coefficient (logD) at different pH values can help in optimizing mobile phase conditions for HPLC, predicting the retention time of impurities like this compound relative to the main compound. molnar-institute.com This predictive capability accelerates method development and leads to more robust analytical procedures. molnar-institute.com

Furthermore, computational models are used to investigate reaction mechanisms and predict the formation of impurities during synthesis. osti.gov By understanding the energetics of different reaction pathways, chemists can devise strategies to minimize the formation of undesired byproducts like this compound. Molecular docking studies, although often used in a therapeutic context, can also be applied in non-therapeutic research to model the interaction of this compound with specific proteins or enzymes, providing insights into its potential as a mechanistic probe. nih.gov

Green Chemistry Approaches in the Synthesis of this compound and Analogs

The pharmaceutical industry is increasingly adopting green chemistry principles to make synthesis processes more environmentally friendly. While specific research on the green synthesis of this compound is limited, the principles are being applied to the synthesis of its parent compound, Carbamazepine, and its analogs, which has direct relevance. osti.gov

Traditional synthesis routes for Carbamazepine and its derivatives can involve hazardous reagents like phosgene. rsc.orggoogle.com Modern approaches seek to replace such toxic chemicals with safer alternatives. One promising eco-friendly pathway for Carbamazepine synthesis involves the direct reaction of iminostilbene (B142622) with urea. osti.gov This method avoids harsh reagents and is being studied for both batch and continuous manufacturing processes, which can improve efficiency and reduce waste. osti.gov

Other green chemistry strategies applicable to the synthesis of related structures include:

Catalysis: Utilizing efficient catalysts, such as palladium-based systems for N-arylation reactions, can lead to higher yields and shorter reaction times. rsc.org

Alternative Solvents: Replacing hazardous solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a key focus. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. The Simmons-Smith cyclopropanation is an example of a reaction with high atom economy used in synthesizing related motifs. researchgate.net

Future research will likely focus on applying these green principles directly to the synthesis of this compound, potentially through biocatalysis or flow chemistry, to create more sustainable and efficient production methods.

Role of this compound as a Chemical Reference Material or Mechanistic Probe in Biochemical Pathways (non-therapeutic)

Beyond its status as a process impurity, this compound serves a critical function in analytical science as a certified reference material (CRM). synzeal.comsigmaaldrich.comqcchemical.com As a CRM, it provides a benchmark for the accurate identification and quantification of this specific impurity in pharmaceutical quality control. sigmaaldrich.com This ensures that analytical methods are reliable and that drug products meet stringent purity requirements set by regulatory bodies. thermoscientific.com

This compound is used to:

Develop and validate analytical methods for impurity profiling. synzeal.comsigmaaldrich.com

Calibrate analytical instruments. sigmaaldrich.com

Serve as a spike-in standard in complex matrices to assess method performance. thermoscientific.com

In a non-therapeutic research context, this compound and its analogs can be valuable as mechanistic probes. rsc.org By systematically modifying the structure of the parent compound (Carbamazepine) and studying the resulting changes in interactions with biological systems (e.g., enzymes), researchers can gain insights into structure-activity relationships. liverpool.ac.uk For example, the carbamoyl (B1232498) moiety is a key structural feature, and comparing the biochemical interactions of this compound with Carbamazepine can help elucidate the role of this functional group in molecular recognition processes. ppu.edunih.gov These studies are fundamental to fields like toxicology and drug metabolism, helping to understand, for instance, how structural changes affect metabolic pathways. liverpool.ac.uknih.gov

Interdisciplinary Research at the Interface of Synthetic Chemistry and Analytical Science

The study of this compound exemplifies the synergy between synthetic and analytical chemistry. Progress in one field directly enables and drives advancements in the other.

Synthetic chemists are working to develop novel and more efficient routes to Carbamazepine analogs, which can be used as probes to study metabolism and other biological processes. rsc.orgliverpool.ac.uk This requires the creation of a diverse library of related compounds with specific structural modifications.

Concurrently, analytical scientists develop the sophisticated methods needed to detect, identify, and quantify these new compounds and their potential impurities, including this compound. semanticscholar.orgnih.gov The ability to perform detailed impurity profiling with techniques like LC-MS/MS provides crucial feedback to synthetic chemists, informing them about the success of a reaction and the purity of the product. thermoscientific.comthermoscientific.com This iterative cycle of synthesis and analysis is fundamental to advancing the chemistry of these molecules.

Future research will see a deeper integration of these disciplines. For instance, high-throughput synthesis of compound libraries will be coupled with rapid, automated analytical screening. The development of molecularly imprinted polymers (MIPs) for the selective extraction of Carbamazepine and its analogs from complex samples is one example of this interdisciplinary approach, combining polymer synthesis with advanced sample preparation techniques. researchgate.net This collaboration is essential for tackling complex chemical challenges and accelerating discovery.

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-Carbamoyl Carbamazepine in laboratory settings?

- Answer : Synthesis typically involves carbamoylation of carbamazepine under controlled conditions using reagents like carbamoyl chloride. Characterization should employ a combination of spectroscopic techniques (e.g., FT-IR, NMR) and chromatographic methods (e.g., HPLC) to confirm structural integrity. Physical properties such as melting point and solubility should be documented using standardized protocols. Ensure purity validation via elemental analysis and mass spectrometry. Detailed synthesis protocols must follow IUPAC guidelines for compound nomenclature and safety considerations .

Q. Which analytical methods are validated for quantifying this compound in complex matrices like biological samples?

- Answer : Automated assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with UV detection are preferred. Method validation should include parameters such as linearity (0.1–50 µg/mL), precision (CV <15%), recovery (>85%), and limit of detection (LOD <0.05 µg/mL). Cross-reactivity studies with carbamazepine and its metabolites are critical to avoid false positives. Internal standards (e.g., deuterated analogs) improve accuracy .

Q. How can researchers ensure reproducibility in experimental protocols for this compound studies?

- Answer : Document all procedural details, including reagent sources (e.g., Sigma-Aldridge batch numbers), instrument calibration data, and environmental conditions (e.g., temperature, pH). Use control samples for each experiment and adhere to standardized protocols like those outlined in the Journal of Advanced Research in Applied Sciences and Engineering Technology. Reproducibility checks should involve independent replication by lab members and comparison with published datasets .

Advanced Research Questions

Q. What experimental designs are effective for evaluating the environmental persistence of this compound in aqueous systems?

- Answer : Use controlled microcosm studies with variables such as pH (4–10), temperature (10–40°C), and microbial activity. Include adsorption experiments using activated carbon or clay minerals (e.g., kaolinite) to assess removal efficiency. Pair these with degradation studies using advanced oxidation processes (e.g., FeS-activated persulfate systems) or bacterial consortia (e.g., Pseudomonas spp.). Monitor degradation products via LC-MS and toxicity assays (e.g., Daphnia magna bioassays) .

Q. How can density functional theory (DFT) calculations complement experimental studies on the reaction mechanisms of this compound?

- Answer : DFT models (e.g., B3LYP/6-311+G(d,p)) can predict reaction pathways, activation energies, and intermediate stability. For example, simulate nucleophilic attack during hydrolysis or oxidation reactions. Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) and spectral comparisons (e.g., FT-IR vibrational modes). This integration clarifies discrepancies between theoretical and observed degradation products .

Q. What strategies optimize bacterial consortia for bioremediating this compound in contaminated environments?

- Answer : Enrich gram-negative bacteria (e.g., Sphingomonas spp.) from polluted sites using selective media containing carbamazepine as the sole carbon source. Test mixed cultures for synergistic degradation and monitor gene expression (e.g., via qPCR for catA or oxyR genes). Optimize parameters like dissolved oxygen (5–8 mg/L) and C:N:P ratios (100:10:1). Compare degradation efficiency against axenic cultures to identify key microbial interactions .

Q. How should researchers address contradictory data in studies on this compound degradation pathways?

- Answer : Apply systematic data triangulation:

- Analytical Consistency : Cross-validate results using multiple detection methods (e.g., GC-MS vs. HPLC-DAD).

- Experimental Controls : Include abiotic controls to distinguish microbial vs. chemical degradation.

- Statistical Rigor : Use ANOVA or Bayesian models to assess variability. For example, if one study reports 90% degradation via ozonation while another shows 50%, evaluate differences in ozone dosage (e.g., 2 vs. 5 mg/L) or reaction time .

Q. What criteria differentiate adsorption mechanisms from degradation pathways in this compound removal studies?

- Answer : Adsorption is confirmed via isotherm models (e.g., Langmuir R² >0.98) and surface characterization (e.g., BET surface area, SEM-EDS). Degradation requires tracking parent compound depletion and metabolite formation (e.g., 10,11-epoxide derivative). Use isotopically labeled compounds (e.g., ¹⁴C-carbamazepine) to distinguish mineralization (CO₂ release) from transient adsorption. Thermodynamic studies (ΔG <0 for spontaneous adsorption) further clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.